molecular formula C28H27Cl2N3O5 B12502908 Ethyl 3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Ethyl 3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12502908
M. Wt: 556.4 g/mol
InChI Key: XWPLHWAKWRFJPF-UHFFFAOYSA-N
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Description

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3,5-DICHLORO-4-METHOXYBENZAMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoate derivatives. This compound is characterized by the presence of a piperazine ring, a benzoyl group, and a dichloromethoxybenzamido moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3,5-DICHLORO-4-METHOXYBENZAMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the piperazine derivative: Starting with piperazine, the benzoyl group is introduced through an acylation reaction using benzoyl chloride.

    Introduction of the dichloromethoxybenzamido group: This step involves the reaction of 3,5-dichloro-4-methoxybenzoic acid with an appropriate amine to form the amide linkage.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3,5-DICHLORO-4-METHOXYBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as acting on specific biological targets.

    Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3,5-DICHLORO-4-METHOXYBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3,5-DICHLORO-4-METHOXYBENZOATE): Similar structure but lacks the amido group.

    ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3,5-DICHLORO-4-HYDROXYBENZAMIDO)BENZOATE: Similar structure with a hydroxy group instead of a methoxy group.

Uniqueness

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3,5-DICHLORO-4-METHOXYBENZAMIDO)BENZOATE is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C28H27Cl2N3O5

Molecular Weight

556.4 g/mol

IUPAC Name

ethyl 4-(4-benzoylpiperazin-1-yl)-3-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate

InChI

InChI=1S/C28H27Cl2N3O5/c1-3-38-28(36)19-9-10-24(32-11-13-33(14-12-32)27(35)18-7-5-4-6-8-18)23(17-19)31-26(34)20-15-21(29)25(37-2)22(30)16-20/h4-10,15-17H,3,11-14H2,1-2H3,(H,31,34)

InChI Key

XWPLHWAKWRFJPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC(=C(C(=C4)Cl)OC)Cl

Origin of Product

United States

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